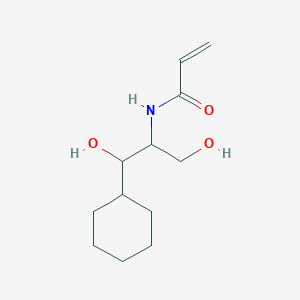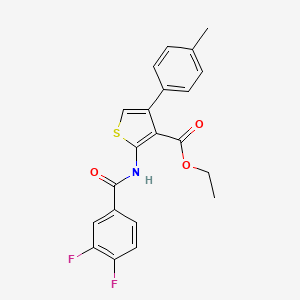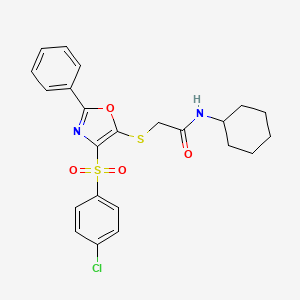amine hydrochloride CAS No. 2087-35-6](/img/structure/B2767814.png)
[2-(2-Methoxyphenoxy)ethyl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Methoxyphenoxy)ethylamine hydrochloride” is an analytical standard and pharmaceutical impurity standard . It is also known as Carvedilol Related Compound E (USP) . It is used in the synthesis of Carvedilol , a medication used to treat high blood pressure, heart failure, and left ventricular dysfunction .
Synthesis Analysis
“2-(2-Methoxyphenoxy)ethylamine hydrochloride” is used in its reaction with 4-(2,3-epoxypropoxy) carbazole for the preparation of Carvedilol . The synthesis of “2-(2-Methoxyphenoxy)ethylamine” can be achieved from "2-(2-Methoxyphenoxy)ethylamine hydrochloride" .Molecular Structure Analysis
The molecular formula of “2-(2-Methoxyphenoxy)ethylamine hydrochloride” is C9H14ClNO2 . The InChI code is 1S/C9H13NO2.ClH.H2O/c1-11-8-4-2-3-5-9(8)12-7-6-10;;/h2-5H,6-7,10H2,1H3;1H;1H2 .Chemical Reactions Analysis
“2-(2-Methoxyphenoxy)ethylamine” reacts with 4-(2,3-epoxypropoxy) carbazole to prepare Carvedilol .Physical And Chemical Properties Analysis
“2-(2-Methoxyphenoxy)ethylamine” is a colorless or light yellow liquid . The molecular weight is 181.23 . The storage temperature is room temperature and it is shipped at normal temperature .Wissenschaftliche Forschungsanwendungen
Chemoselective Methylation
A study explored the selective N-methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts. This process led to a significant improvement in the chemoselectivity of the N-methylation, demonstrating an efficient catalyst performance in terms of selectivity and reactivity. The selective methylation was successfully applied to the synthesis of N-methylated amino alcohols and diamines as well as O-methylated ethylene glycol, highlighting its potential for chemical synthesis applications (Oku, Arita, Tsuneki, & Ikariya, 2004).
Hydrogen-Bonded Solute-Solvent Complexes
Research on 2-Methoxyphenol solutes formed weak complexes with toluene solvent molecules, where the hydroxyl of 2MP formed an intramolecular hydrogen bond and simultaneously an intermolecular hydrogen bond with toluene. This study provided insights into the formation and dissociation of three-centered hydrogen bond complexes, contributing to the understanding of chemical exchange in solute-solvent interactions (Zheng, Kwak, Chen, Asbury, & Fayer, 2006).
Electronic Structure and Intramolecular Proton Transfer
An investigation into the electronic structure, cocrystallization, and intramolecular proton transfer of tautomers provided detailed insights into their behavior. This study, which included quantum chemical computational methods and X-ray diffraction, adds valuable knowledge to the field of molecular structure analysis and the understanding of tautomeric forms (Koşar, Albayrak, Odabaşoǧlu, & Büyükgüngör, 2011).
Photoassisted Fenton Reaction for Water Purification
Research demonstrated the complete oxidation of pesticides in water by the photoassisted Fenton reaction. This study highlights the potential of the Fenton reaction in environmental applications, specifically for the removal of hazardous substances from water, showcasing an effective remedy for dilute pesticide wastes (Pignatello & Sun, 1995).
Drug Delivery Systems
A study on chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine investigated their swelling behavior and potential for drug delivery. This research contributes to the development of new pH- and thermo-responsive chitosan hydrogels for targeted drug delivery, highlighting the importance of such materials in medical and pharmaceutical applications (Karimi, Rostaminejad, Rahimi, Khodadadi, Khanmohammadi, & Shahriari, 2018).
Safety and Hazards
“2-(2-Methoxyphenoxy)ethylamine” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It is known that this compound belongs to the class of organic compounds known as dialkylamines . These compounds are characterized by two alkyl groups bonded to the amino nitrogen .
Mode of Action
It is known that amines, in general, can act as nucleophiles, forming new bonds with electrophiles . They can also accept protons and act as bases .
Biochemical Pathways
It is known that amines can participate in a variety of reactions, including those involving carbamate bond formations . The chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .
Pharmacokinetics
The physical form of the compound is reported to be solid , which may influence its bioavailability.
Result of Action
The compound’s ability to act as a nucleophile and base suggests it could participate in a variety of biochemical reactions .
Action Environment
It is known that the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-7-8-13-10-6-4-3-5-9(10)12-2;/h3-6,11H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXBHZFBZQODPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2767733.png)
![2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767735.png)


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2767739.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide](/img/structure/B2767745.png)

![Benzyl 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetate](/img/structure/B2767747.png)



